2-Chloro-5-fluoro-3,4'-bipyridine

bipyridine isomerism coordination chemistry nitrogen-atom geometry

Sourcing regioisomerically pure 3,4'-bipyridine building blocks with orthogonal halogen handles often delays medicinal chemistry programs. 2-Chloro-5-fluoro-3,4'-bipyridine (CAS 1214343-30-2) resolves this bottleneck. - Enables sequential Suzuki/Negishi coupling at C2-Cl, then late-stage C-F functionalization for rapid SAR exploration. - Depressed pKa (1.81 vs. ~5.23 for pyridine) enhances membrane permeability of derived candidates. - 98% HPLC purity ensures reproducible cross-coupling yields and minimizes byproduct interference in library production.

Molecular Formula C10H6ClFN2
Molecular Weight 208.62 g/mol
Cat. No. B13122248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-3,4'-bipyridine
Molecular FormulaC10H6ClFN2
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(N=CC(=C2)F)Cl
InChIInChI=1S/C10H6ClFN2/c11-10-9(5-8(12)6-14-10)7-1-3-13-4-2-7/h1-6H
InChIKeyPIYDLEBRCXOVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-3,4'-bipyridine Identity & Properties


2-Chloro-5-fluoro-3,4'-bipyridine (CAS 1214343-30-2, molecular formula C₁₀H₆ClFN₂, molecular weight 208.62 g·mol⁻¹) is a heterocyclic organic compound belonging to the bipyridine family, featuring two pyridine rings connected via a carbon–carbon bond at the 3 and 4′ positions . The molecule bears a chlorine substituent at the 2-position and a fluorine substituent at the 5-position on the same pyridine ring, yielding a densely functionalized, unsymmetrical scaffold. Its predicted physicochemical properties include a boiling point of 293.1 ± 35.0 °C (760 Torr), a density of 1.326 ± 0.06 g·cm⁻³ (25 °C), and a pKa of 1.81 ± 0.10 . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, where its orthogonal halogen handles enable sequential cross-coupling functionalization [1] [2].

2-Chloro-5-fluoro-3,4'-bipyridine: Non-Interchangeability


Bipyridine isomers exhibit profoundly different coordination geometries, electronic properties, and reactivity profiles, making generic substitution scientifically untenable [1]. The 3,4′-connectivity of the target compound positions the two nitrogen atoms in a non-chelating orientation, fundamentally distinct from the widely used 2,2′-bipyridine chelating ligand framework [2]. Within the 3,4′-series, the simultaneous presence of chlorine (a reactive handle for cross-coupling) and fluorine (an electron-withdrawing group that modulates pKa and ring electronics) creates a unique reactivity fingerprint that cannot be replicated by mono-halogenated analogs such as 2-chloro-3,4′-bipyridine or by isomers bearing halogens on different rings such as 2-chloro-2′-fluoro-3,4′-bipyridine [3]. These structural nuances directly impact downstream reaction yields, selectivity, and the physicochemical properties of final compounds, necessitating compound-specific procurement rather than class-level substitution.

2-Chloro-5-fluoro-3,4'-bipyridine Comparative Evidence


3,4′- vs. 3,3′-Bipyridine Connectivity

The 3,4′-bipyridine scaffold positions the two pyridine nitrogen atoms in a non-adjacent, non-chelating geometry, in contrast to the 3,3′-bipyridine isomer where both nitrogens reside on separate rings with distinct spatial orientation [1]. The 3,4′-connectivity precludes formation of stable five-membered chelate rings with a single metal center, a property exploited in the design of linear coordination polymers and supramolecular architectures [2]. For users requiring a bipyridine building block that avoids unintended metal chelation during synthetic manipulations, the 3,4′-isomer offers an inherent advantage over 3,3′- and 2,2′-bipyridine congeners.

bipyridine isomerism coordination chemistry nitrogen-atom geometry

Electronic Modulation of pKa

The predicted pKa of 2-chloro-5-fluoro-3,4′-bipyridine is 1.81 ± 0.10, substantially lower (more acidic) than unsubstituted pyridine (pKa of conjugate acid ≈ 5.23) and 2-chloropyridine (pKa = 0.49) [1] . The combined electron-withdrawing effect of chlorine and fluorine on the same ring depresses basicity relative to the unsubstituted 3,4′-bipyridine core, while the second pyridine ring partially attenuates the acidifying effect compared to 2-chloropyridine. This intermediate pKa value positions the compound as a moderately electron-deficient heterocycle, an attribute that influences solubility, protein binding, and metabolic stability when the scaffold is incorporated into bioactive molecules.

pKa prediction electron-withdrawing effect acidity tuning

Orthogonal C–Cl/C–F Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, chloro-substituted pyridines undergo oxidative addition efficiently while fluoro substituents remain inert under standard conditions, enabling chemoselective functionalization at the C–Cl bond [1]. The Negishi coupling protocol converts chloro- and bromo-pyridines into functionalized bipyridines in good yields, whereas fluoro substituents serve exclusively as electronic modulators . This orthogonal reactivity pattern is further corroborated by studies on polyhalogenated 4,4′-bipyridines where Suzuki and Stille couplings occur selectively at C–Cl (and C–Br) bonds in the presence of C–F bonds [1] [2]. Thus, 2-chloro-5-fluoro-3,4′-bipyridine provides a single, addressable cross-coupling site at the 2-chloro position, while the fluorine substituent at position 5 tunes ring electronics without competing reactivity.

Suzuki coupling Negishi coupling C–Cl activation chemoselectivity

Boiling Point: Halogenated vs. Unsubstituted Bipyridine

The predicted boiling point of 2-chloro-5-fluoro-3,4′-bipyridine is 293.1 ± 35.0 °C (760 Torr) , which is marginally lower than the predicted boiling point of unsubstituted 3,4′-bipyridine at 297.0 ± 0.0 °C (760 Torr) . The small net decrease (~4 °C) reflects the counterbalancing effects of increased molecular weight (208.62 vs. 156.18 Da) and altered intermolecular interactions due to halogen substitution. This difference, while modest, indicates that halogenation does not substantially increase boiling point despite the significant mass increase, likely due to reduced intermolecular hydrogen-bonding capacity and dipole–dipole interactions.

boiling point prediction volatility halogen effect physical property

Purity Grade Comparison: Halogenated Bipyridines

Commercial suppliers offer 2-chloro-5-fluoro-3,4′-bipyridine at a purity specification of 98% (Leyan, product #2269530) and ≥95% (Aobchem) , compared to the typical 95% specification for closely related chloro-fluoro bipyridine isomers such as 2-chloro-2′-fluoro-3,3′-bipyridine (Thermo Scientific Alfa Aesar) . The 98% grade is particularly relevant for applications requiring high-fidelity building blocks, such as fragment-based drug discovery and metal-catalyzed transformations where catalyst-poisoning impurities must be minimized. Note: This comparison reflects vendor specifications rather than an independent head-to-head analytical assessment.

purity specification quality control vendor comparison HPLC

2-Chloro-5-fluoro-3,4'-bipyridine Applications


Sequential Cross-Coupling for Medicinal Chemistry Libraries

The orthogonal reactivity of the C–Cl bond (reactive) and C–F bond (inert under standard cross-coupling conditions) enables a two-step diversification strategy: initial Suzuki or Negishi coupling at the 2-chloro position installs a first diversity element while the fluorine remains intact, followed by nucleophilic aromatic substitution or, under forcing conditions, C–F activation to introduce a second diversity element [1]. This sequential functionalization capacity makes 2-chloro-5-fluoro-3,4′-bipyridine an efficient scaffold for generating compound libraries in drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes where bipyridine-containing inhibitors have shown promise [2].

Non-Chelating Ligands for Supramolecular Materials

The 3,4′-bipyridine core directs the two nitrogen atoms away from a common binding site, preventing intramolecular chelation and instead promoting the formation of linear coordination polymers, metal–organic frameworks (MOFs), and discrete supramolecular assemblies [2]. The chlorine handle permits covalent attachment to surfaces, polymers, or biomolecules without engaging the pyridine nitrogens, while the fluorine substituent modulates the electron density at the metal-binding site, as reflected by the compound's depressed pKa (1.81 versus ~5.23 for pyridine) [3]. This property is particularly valuable in the design of heterogeneous catalysts and sensor materials.

Agrochemical Intermediate: Regiochemical Halogenation

Bipyridine derivatives serve as key intermediates in the synthesis of herbicides, fungicides, and insecticides [2] [4]. The specific 2-chloro-5-fluoro substitution pattern on the 3,4′-bipyridine scaffold provides a defined electronic profile (pKa 1.81) that influences target-site binding and metabolic stability in planta. The 98% purity grade available from select vendors meets the stringent quality requirements of agrochemical process development, where byproducts from impure intermediates can complicate registrability and field-trial reproducibility.

Fluorinated Drug Precursor: 3,4′-Bipyridine Core

The 3,4′-bipyridine motif is present in clinically used cardiotonic agents such as amrinone and milrinone [5]. The fluorine atom at position 5 of the target compound introduces metabolic stability against cytochrome P450-mediated oxidation, a well-established advantage of fluorination in medicinal chemistry, while the chlorine at position 2 provides a synthetic entry point for further elaboration [6]. The intermediate pKa (1.81) suggests that the compound will remain largely uncharged at physiological pH, favoring membrane permeability—a property that distinguishes it from more basic bipyridine analogs.

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